5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-fluorouridine: is a fluorinated pyrimidine analog that is structurally similar to thymidine. It is known for its potent antineoplastic properties and is used primarily in cancer treatment. The compound inhibits DNA synthesis, making it effective in targeting rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-fluorouridine can be synthesized through the fluorination of 2’-deoxyuridine. The process involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-fluorouridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products Formed:
Fluorinated Derivatives: Various fluorinated analogs can be synthesized through substitution reactions.
Oxidized and Reduced Forms: Different oxidation states of the compound can be achieved through oxidation and reduction reactions.
Scientific Research Applications
Chemistry: 2’-Deoxy-5-fluorouridine is used as a building block in the synthesis of more complex fluorinated nucleosides and nucleotides. It is also employed in studying the effects of fluorine substitution on the chemical properties of nucleosides .
Biology: In biological research, 2’-Deoxy-5-fluorouridine is used to investigate the mechanisms of DNA synthesis inhibition and the effects of fluorinated nucleosides on cellular processes .
Medicine: The compound is widely used in cancer treatment, particularly for colorectal cancer and liver metastases. It is administered as an antineoplastic agent to inhibit the growth of cancer cells by interfering with DNA synthesis .
Industry: In the pharmaceutical industry, 2’-Deoxy-5-fluorouridine is used in the development of new anticancer drugs and as a reference compound in quality control processes .
Mechanism of Action
2’-Deoxy-5-fluorouridine exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to DNA strand breaks and cell death. This mechanism makes it particularly effective against cancer cells, which have a high rate of division .
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Floxuridine: A deoxyuridine analog with similar antineoplastic properties.
Uniqueness: 2’-Deoxy-5-fluorouridine is unique in its specific inhibition of thymidylate synthase and its incorporation into DNA, which distinguishes it from other fluorinated pyrimidine analogs. Its high potency and effectiveness in targeting cancer cells make it a valuable compound in cancer therapy .
Properties
Molecular Formula |
C9H11FN2O5 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m0/s1 |
InChI Key |
ODKNJVUHOIMIIZ-BYRXKDITSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](C1O)CO)N2C=C(C(=O)NC2=O)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.